N-[2-(4-oxa-1-azaspiro[5.5]undecan-1-yl)-2-oxoethyl]acetamide
Description
N-[2-(4-oxa-1-azaspiro[55]undecan-1-yl)-2-oxoethyl]acetamide is a synthetic compound characterized by a spirocyclic structure This compound is notable for its unique chemical framework, which includes a spiro[55]undecane core with an oxa-aza substitution
Properties
IUPAC Name |
N-[2-(4-oxa-1-azaspiro[5.5]undecan-1-yl)-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-11(16)14-9-12(17)15-7-8-18-10-13(15)5-3-2-4-6-13/h2-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGBJQIVGSWZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCOCC12CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-oxa-1-azaspiro[5.5]undecan-1-yl)-2-oxoethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed using a Prins cyclization reaction. This involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst to form the spiro[5.5]undecane structure.
Introduction of the Oxa and Aza Groups: The oxygen and nitrogen atoms are introduced through subsequent functionalization steps
Acetylation: The final step involves the acetylation of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-oxa-1-azaspiro[5.5]undecan-1-yl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-[2-(4-oxa-1-azaspiro[5
Chemistry: The compound’s unique spirocyclic structure makes it a valuable scaffold for the development of new chemical entities with diverse functionalities.
Biology: It has shown promise as a bioactive molecule, particularly in the inhibition of specific enzymes and receptors.
Industry: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-[2-(4-oxa-1-azaspiro[5.5]undecan-1-yl)-2-oxoethyl]acetamide exerts its effects is primarily through the inhibition of specific molecular targets. For instance, its antituberculosis activity is attributed to the inhibition of the MmpL3 protein, a transporter essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in the functional groups attached to the spiro ring.
Spirocyclic inhibitors of soluble epoxide hydrolase (sEH): These compounds also feature a spirocyclic structure and are used in the treatment of inflammatory diseases.
Uniqueness
N-[2-(4-oxa-1-azaspiro[5.5]undecan-1-yl)-2-oxoethyl]acetamide is unique due to its specific combination of oxa and aza groups within the spirocyclic framework. This structural uniqueness contributes to its distinct chemical reactivity and potential for diverse applications, setting it apart from other spirocyclic compounds.
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